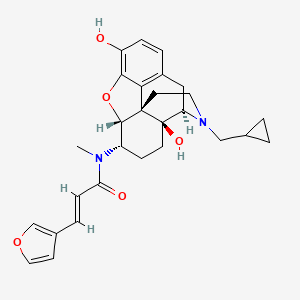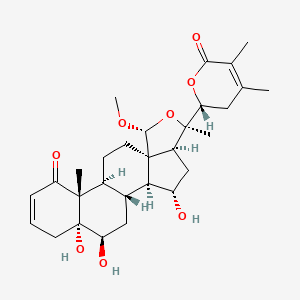
Physaminimin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physaminimin D is a natural product with the molecular formula C29H40O8 and a molecular weight of 516.62 g/mol . It is primarily used in scientific research related to life sciences . This compound is derived from the genus Physalis, which is known for its diverse chemical constituents and biological activities .
Métodos De Preparación
Physaminimin D is typically obtained from natural sources, specifically from plants in the genus Physalis . The preparation methods involve extraction and purification processes.
Análisis De Reacciones Químicas
Physaminimin D, like other withanolides, undergoes various chemical reactions. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Physaminimin D has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of withanolides.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Physaminimin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various signaling pathways and molecular targets, including enzymes and receptors involved in inflammation and cancer . the detailed molecular mechanisms are still under investigation.
Comparación Con Compuestos Similares
Physaminimin D is part of the withanolide family, which includes a variety of similar compounds such as:
- Withaferin A
- Withanolide A
- Withanolide D
These compounds share similar chemical structures and biological activities but differ in their specific molecular modifications and biological effects . This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Propiedades
Fórmula molecular |
C29H40O8 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
(1R,2S,3S,5S,6R,8R,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,18,19-trihydroxy-8-methoxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25-,26+,27-,28+,29+/m1/s1 |
Clave InChI |
NPXYPNIBFMPFKU-VOMTZECLSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@@H](O2)OC)O)C)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


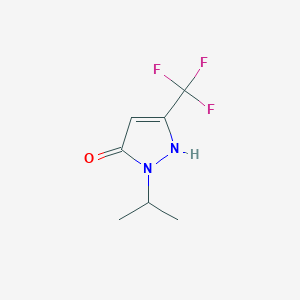
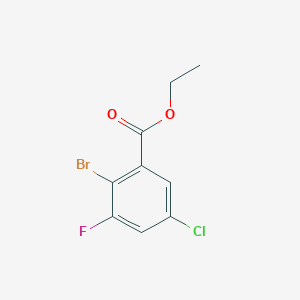
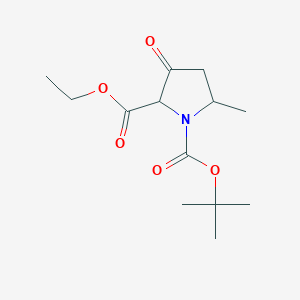
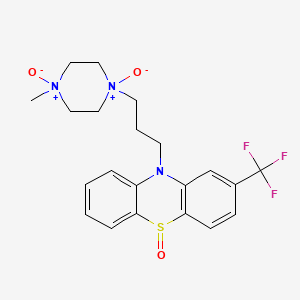
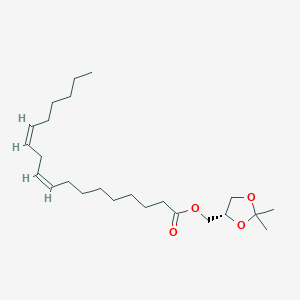
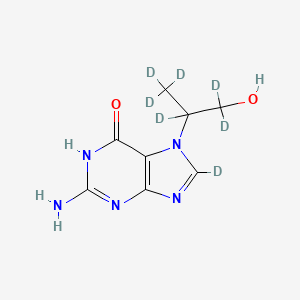
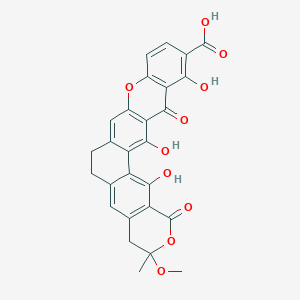
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)
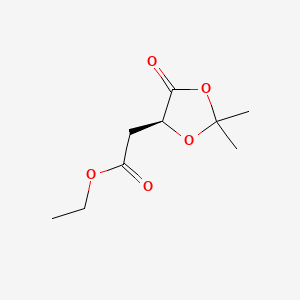
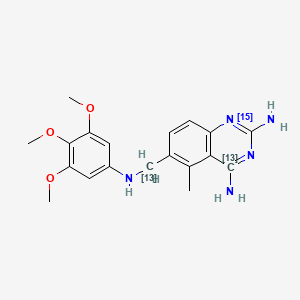
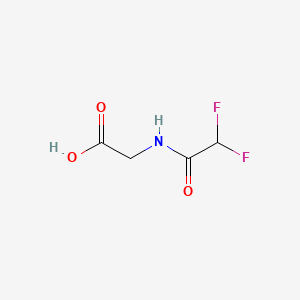
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
